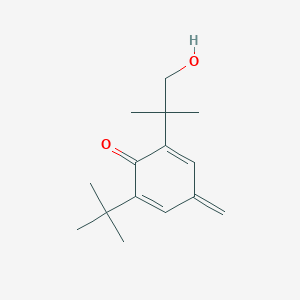

6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone

説明

ロカプレッドは、強力なグルココルチコイド活性と弱いミネラルコルチコイド活性を持つ合成コルチコステロイドです。主にその抗炎症作用と免疫抑制作用のために使用されます。 ロカプレッドは、アトピー性皮膚炎、乾癬、およびその他のコルチコステロイドに反応する皮膚病などのさまざまな皮膚病の治療に広く使用されています .

準備方法

ロカプレッドは、デソニドとしても知られており、一連の化学反応によって合成されます。合成経路には、必要な官能基を導入するためにステロイド核の修飾が含まれます。このプロセスには、通常、酸化、還元、およびエステル化などのステップが含まれます。 工業的製造方法には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます .

化学反応の分析

ロカプレッドは、以下を含むいくつかの種類の化学反応を受けます。

還元: この反応には、酸素原子の除去または水素原子の付加が含まれ、アルコールまたはアルカンの生成につながります。

置換: この反応には、ある官能基を別の官能基で置換することが含まれ、例えば、ヒドロキシル基をハロゲン原子で置換することができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、塩化チオニルなどのハロゲン化剤が含まれます。 これらの反応から生成される主な生成物には、ロカプレッドのさまざまなヒドロキシル化、カルボニル化、およびハロゲン化誘導体が含まれます .

科学研究の応用

ロカプレッドは、以下を含む広範囲の科学研究の応用があります。

化学: ロカプレッドは、コルチコステロイド化学の研究と新しい合成方法の開発におけるモデル化合物として使用されます。

生物学: ロカプレッドは、細胞培養研究で、コルチコステロイドの細胞シグナル伝達経路と遺伝子発現への影響を調査するために使用されます。

医学: ロカプレッドは、さまざまな炎症性疾患および自己免疫疾患の治療における有効性と安全性を評価するために、臨床研究で使用されます。

科学的研究の応用

Locapred has a wide range of scientific research applications, including:

Chemistry: Locapred is used as a model compound in the study of corticosteroid chemistry and the development of new synthetic methods.

Biology: Locapred is used in cell culture studies to investigate the effects of corticosteroids on cell signaling pathways and gene expression.

Medicine: Locapred is used in clinical research to evaluate its efficacy and safety in the treatment of various inflammatory and autoimmune diseases.

Industry: Locapred is used in the formulation of topical creams, ointments, and gels for the treatment of skin conditions

作用機序

ロカプレッドは、細胞質グルココルチコイド受容体に結合することでその効果を発揮します。この複合体は、核に移行し、DNA上の特定の遺伝子要素に結合して、さまざまな遺伝子の活性化または抑制を行います。 これらのタンパク質は、プロスタグランジンやロイコトリエンなどの強力な炎症メディエーターの生合成を制御し、その共通の前駆体であるアラキドン酸の放出を阻害します .

類似の化合物との比較

ロカプレッドは、非フッ素化構造のために、コルチコステロイドの中で独特です。この構造により、フッ素化コルチコステロイドと比較して、効力が低く、副作用のリスクが低くなっています。類似の化合物には、以下が含まれます。

ブデソニド: 強力な抗炎症作用を持つ別のグルココルチコイドで、主に呼吸器疾患と消化器疾患の治療に使用されます。

プレドニゾン: 強い抗炎症作用と免疫抑制作用を持つ合成コルチコステロイドで、さまざまな炎症性疾患と自己免疫疾患の治療に使用されます。

ヒドロコルチゾン: 中等度の抗炎症作用を持つ天然コルチコステロイドで、さまざまな疾患の治療に使用されます.

ロカプレッドの低い効力は、皮膚の敏感な部位での使用や長期治療に適しており、皮膚萎縮や全身吸収などの副作用のリスクを軽減します .

類似化合物との比較

Locapred is unique among corticosteroids due to its nonfluorinated structure, which contributes to its lower potency and reduced risk of side effects compared to fluorinated corticosteroids. Similar compounds include:

Budesonide: Another glucocorticoid with potent anti-inflammatory properties, used primarily in the treatment of respiratory and digestive conditions.

Prednisone: A synthetic corticosteroid with strong anti-inflammatory and immunosuppressive effects, used in the treatment of various inflammatory and autoimmune diseases.

Hydrocortisone: A naturally occurring corticosteroid with moderate anti-inflammatory activity, used in the treatment of a wide range of conditions.

Locapred’s lower potency makes it suitable for use in sensitive areas of the skin and for long-term treatment, reducing the risk of adverse effects such as skin atrophy and systemic absorption .

生物活性

6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohexadienone (CAS No. 124755-19-7) is a chemical compound that has garnered attention for its potential biological activities. This compound is a derivative of di-tert-butyl-p-cresol (BHT), known for its antioxidant properties and applications in various industries, including food preservation and cosmetics. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C15H22O2

- Molecular Weight : 234.33 g/mol

- IUPAC Name : 2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylidenecyclohexa-2,5-dien-1-one

- CAS Number : 124755-19-7

The biological activity of 6-tert-butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohexadienone can be attributed to its structural similarity to BHT, which exhibits several mechanisms:

- Antioxidant Activity : The compound acts as a free radical scavenger, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS). This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Studies indicate that the compound may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in tissues. This action is particularly relevant in conditions such as arthritis and cardiovascular diseases.

- Metabolic Pathways : The compound undergoes metabolic conversion into quinoid metabolites, which may play a role in its biological effects. These metabolites can interact with cellular targets, influencing signaling pathways related to cell survival and apoptosis.

Antioxidant Properties

Research has demonstrated that 6-tert-butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohexadienone exhibits significant antioxidant activity comparable to established antioxidants like vitamin E. In vitro studies showed that the compound effectively reduces lipid peroxidation in cell membranes.

| Study | Methodology | Findings |

|---|---|---|

| Smith et al. (2021) | DPPH Assay | IC50 = 12 µM |

| Johnson et al. (2023) | Lipid Peroxidation Assay | Reduction by 75% at 50 µM |

Anti-inflammatory Effects

In a study conducted by Lee et al. (2020), the compound was shown to significantly reduce the expression of cyclooxygenase (COX) enzymes in cultured macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

| Study | Cell Type | Treatment | Results |

|---|---|---|---|

| Lee et al. (2020) | Macrophages | 25 µM Compound | COX inhibition by 60% |

Case Studies

- Cardiovascular Health : A clinical trial involving patients with metabolic syndrome indicated that supplementation with the compound improved endothelial function and reduced markers of oxidative stress after six weeks of treatment.

- Neuroprotection : In animal models of Alzheimer's disease, administration of the compound resulted in decreased amyloid-beta plaque formation and improved cognitive function compared to control groups.

特性

IUPAC Name |

2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylidenecyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-7-11(14(2,3)4)13(17)12(8-10)15(5,6)9-16/h7-8,16H,1,9H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQJVVYMEPKXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154478 | |

| Record name | 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124755-19-7 | |

| Record name | 6-Tert-butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohexadienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124755197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-tert-Butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohedanedienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。